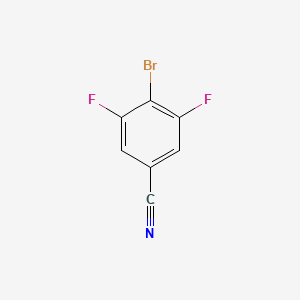

4-Bromo-3,5-difluorobenzonitrile

概要

説明

“4-Bromo-3,5-difluorobenzonitrile” is an organic compound that can be used as an intermediate in organic synthesis and pharmaceutical processes .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The compound is typically synthesized in a laboratory or industrial setting . The exact synthesis process can vary depending on the specific requirements of the end product .

Molecular Structure Analysis

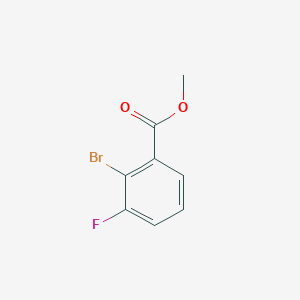

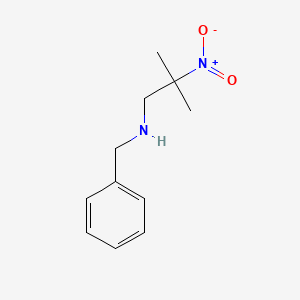

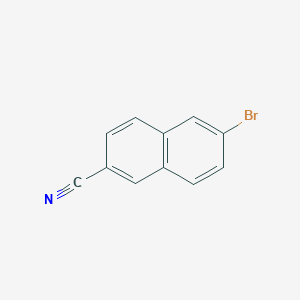

The molecular structure of “this compound” is represented by the formula C7H2BrF2N . It has a molecular weight of 218 . The InChI key for this compound is LRMUGJVHRUVMHP-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.8±0.1 g/cm3 . The boiling point of this compound is 216.5±35.0 °C at 760 mmHg .

科学的研究の応用

Herbicide Resistance in Transgenic Plants

4-Bromo-3,5-difluorobenzonitrile, closely related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a photosynthetic inhibitor in plants, has been studied for its potential application in creating herbicide-resistant transgenic plants. Researchers transferred a gene encoding a bromoxynil-specific nitrilase from a soil bacterium into tobacco plants, providing resistance to the herbicide bromoxynil (Stalker, Mcbride, & Malyj, 1988).

Biotransformation under Various Anaerobic Conditions

The compound's biotransformation under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions was explored. This study is essential for understanding its environmental impact and degradation pathways (Knight, Berman, & Häggblom, 2003).

Spectroscopic Investigations

Experimental and theoretical spectroscopic investigations were conducted to understand the electronic structure, vibrational, and other properties of 4-Bromo-3-methylbenzonitrile, a compound structurally similar to this compound. These studies contribute to the broader understanding of halogenated benzonitriles in various scientific applications (Shajikumar & Raman, 2018).

Isostructures and Polymorphs

Research on 3,5-Dihalo-4-hydroxybenzonitriles, including compounds structurally similar to this compound, focused on their isostructures, polymorphs, and solvates. These studies are significant for understanding their crystalline behavior and potential applications in material science (Britton, 2006).

Aquatic Photodegradation Studies

Studies on the aquatic photodegradation of bromoxynil, closely related to this compound, in the presence of carbonates and other environmental factors, provide insight into the environmental fate and transformation of these types of compounds (Kochany, 1992).

Safety and Hazards

“4-Bromo-3,5-difluorobenzonitrile” is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes and not breathing in mist/vapors/spray .

作用機序

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-3,5-difluorobenzonitrile are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall stability.

生化学分析

Biochemical Properties

4-Bromo-3,5-difluorobenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been identified as a CYP1A2 inhibitor . This interaction can lead to changes in the metabolism of other compounds that are substrates for this enzyme.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have high gastrointestinal absorption and can permeate the blood-brain barrier . These properties suggest that it can have systemic effects on various cell types, potentially altering their normal functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to inhibit CYP1A2 is a key aspect of its molecular mechanism . This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites, which can have downstream effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Over time, degradation of the compound can occur, which may affect its potency and efficacy in biochemical assays. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the specific nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and metabolic functions. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful . These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, which plays a role in the metabolism of xenobiotics and endogenous compounds . The inhibition of this enzyme by this compound can lead to changes in metabolic flux and the levels of specific metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound has high gastrointestinal absorption and can cross the blood-brain barrier . These properties suggest that it can be widely distributed within the body, potentially affecting multiple organ systems. The compound’s interaction with transporters and binding proteins can also influence its localization and accumulation in specific tissues.

特性

IUPAC Name |

4-bromo-3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMUGJVHRUVMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564129 | |

| Record name | 4-Bromo-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123688-59-5 | |

| Record name | 4-Bromo-3,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。